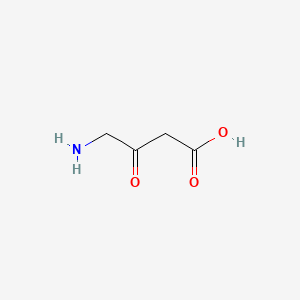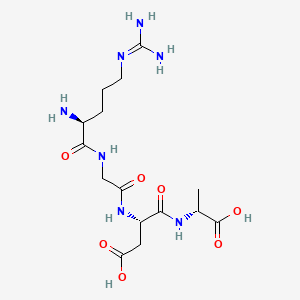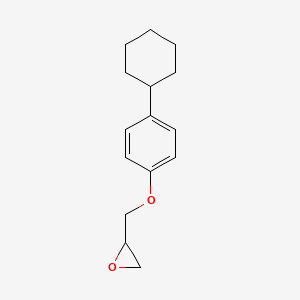
Chromic acid, manganese salt
Vue d'ensemble
Description
Chromic acid, manganese salt, is a compound that combines the oxidizing properties of chromic acid with the unique characteristics of manganese. This compound is known for its strong oxidizing capabilities and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chromic acid, manganese salt, can be synthesized by reacting manganese dioxide with chromic acid. The reaction typically involves dissolving manganese dioxide in a solution of chromic acid, followed by heating to facilitate the reaction. The resulting product is then purified through crystallization.
Industrial Production Methods: In industrial settings, the production of this compound, often involves the use of manganese ore and chromic acid. The manganese ore is first processed to extract manganese dioxide, which is then reacted with chromic acid under controlled conditions to produce the desired compound. The process may involve additional steps such as filtration and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Chromic acid, manganese salt, primarily undergoes oxidation reactions due to the presence of chromic acid. It can oxidize various organic and inorganic compounds, making it a valuable reagent in chemical synthesis.
Common Reagents and Conditions:
Oxidation: this compound, is commonly used in oxidation reactions. It can oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones. The reaction typically requires acidic conditions and may involve the use of solvents such as acetone.
Reduction: While this compound, is primarily an oxidizing agent, it can also participate in redox reactions where it is reduced to chromium(III) compounds.
Major Products Formed:
Oxidation of Alcohols: The oxidation of primary alcohols with this compound, results in the formation of carboxylic acids. Secondary alcohols are oxidized to ketones.
Oxidation of Aldehydes: Aldehydes are oxidized to carboxylic acids.
Applications De Recherche Scientifique
Chromic acid, manganese salt, has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions, including the synthesis of complex organic molecules.
Biology: In biological research, it is used to study oxidative stress and its effects on cellular processes.
Medicine: this compound, is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its strong oxidizing properties make it valuable in processes such as metal finishing and corrosion protection.
Mécanisme D'action
The mechanism of action of chromic acid, manganese salt, involves the transfer of oxygen atoms from the chromic acid to the substrate being oxidized. This process typically involves the formation of a chromate ester intermediate, which then undergoes further oxidation to produce the final oxidized product. The manganese component may also play a role in stabilizing the intermediate species and facilitating the overall reaction.
Comparaison Avec Des Composés Similaires
Potassium Permanganate: Like chromic acid, manganese salt, potassium permanganate is a strong oxidizing agent. it is often used in different contexts, such as water treatment and disinfection.
Chromium Trioxide: This compound is another form of chromic acid and is used in similar oxidation reactions. it does not contain manganese and may have different reactivity and applications.
Uniqueness: this compound, is unique due to the combination of chromic acid and manganese, which provides distinct oxidative properties and reactivity. This combination allows for specific applications in chemical synthesis and industrial processes that may not be achievable with other oxidizing agents.
Propriétés
IUPAC Name |
dioxido(dioxo)chromium;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Mn.4O/q;+2;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXVWYIINFOJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrMnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203944 | |
| Record name | Chromic acid, manganese salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.932 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55392-76-2 | |
| Record name | Chromic acid, manganese salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055392762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid, manganese salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromic acid, manganese salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(Dimethylamino)propyl]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B1623145.png)







![methyl 4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoate](/img/structure/B1623156.png)
![Hydrazinecarboxamide, 1-[2-(dimethylamino)ethyl]-2-[(5-nitro-2-furanyl)methylene]-](/img/structure/B1623157.png)

